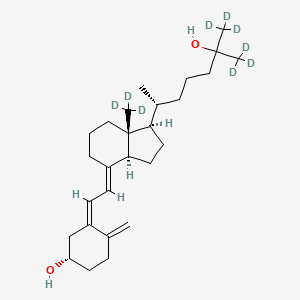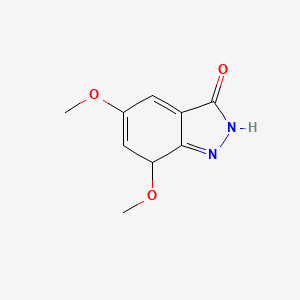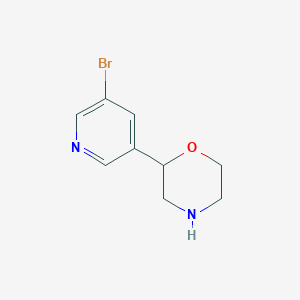
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is a deuterated form of 25-Hydroxy Vitamin D3, also known as calcifediol. This compound is a prohormone produced via hydroxylation of Vitamin D3 (cholecalciferol) in the liver. It serves as a precursor for the synthesis of calcitriol (1,25-dihydroxy Vitamin D3), the active form of Vitamin D3, which plays a crucial role in calcium and phosphate metabolism in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves the deuteration of Vitamin D3. This process typically includes the replacement of hydrogen atoms with deuterium at specific positions (C-18, C-26, and C-27) using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxy Vitamin D3.
Reduction: Reduction of the hydroxyl group to form different analogs.
Substitution: Replacement of functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Employs reagents like alkyl halides under basic conditions.
Major Products:
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3.
Various analogs and derivatives: Depending on the specific reactions and conditions used.
Applications De Recherche Scientifique
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) has numerous applications in scientific research:
Chemistry: Used as a stable isotope internal standard for mass spectrometry.
Biology: Serves as a biomarker to determine Vitamin D status in biological samples.
Medicine: Investigated for its role in calcium and phosphate metabolism, bone health, and potential therapeutic applications.
Industry: Utilized in the production of Vitamin D supplements and fortified foods.
Mécanisme D'action
The mechanism of action of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves its conversion to 1,25-dihydroxy Vitamin D3 in the kidneys. This active form binds to the Vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis. The molecular targets include calcium-binding proteins and transporters, which facilitate the absorption and utilization of calcium and phosphate .
Comparaison Avec Des Composés Similaires
25-Hydroxy Vitamin D3 (26,26,26,27,27,27-d6): Another deuterated form with deuterium at different positions.
Cholecalciferol (Vitamin D3): The precursor of 25-Hydroxy Vitamin D3.
Uniqueness: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is unique due to its specific deuteration pattern, which enhances its stability and allows for precise isotopic labeling in research applications. This makes it particularly valuable for studies involving mass spectrometry and metabolic tracing .
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3,5D3 |
Clé InChI |
JWUBBDSIWDLEOM-OCEBPTRNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](CCC3=C)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)




![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)

![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)

![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
